2-(2-Methoxyethoxy)-1-methyl-4-nitrobenzene
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Overview
Description
2-(2-Methoxyethoxy)-1-methyl-4-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes. This compound is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, along with a methoxyethoxy group (-OCH2CH2OCH3) and a methyl group (-CH3). It is a versatile compound with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethoxy)-1-methyl-4-nitrobenzene typically involves the nitration of 2-(2-Methoxyethoxy)-1-methylbenzene. The nitration process is carried out using a mixture of concentrated sulfuric acid (H2SO4) and concentrated nitric acid (HNO3) as nitrating agents. The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction is conducted in a continuous flow reactor to ensure consistent product quality and yield. The reaction mixture is then neutralized, and the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyethoxy)-1-methyl-4-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium hydroxide (KOH).
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products Formed
Reduction: 2-(2-Methoxyethoxy)-1-methyl-4-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-(2-Methoxyethoxy)-1-carboxy-4-nitrobenzene.
Scientific Research Applications
2-(2-Methoxyethoxy)-1-methyl-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethoxy)-1-methyl-4-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxyethoxy group enhances the compound’s solubility and facilitates its transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyethanol: An organic compound with similar functional groups but lacks the nitro group.
Diglyme (Diethylene glycol dimethyl ether): A glycol ether with similar solubility properties but different chemical reactivity.
2-(2-Methoxyethoxy)ethanol: A glycol ether with similar solubility properties but lacks the aromatic ring and nitro group.
Uniqueness
2-(2-Methoxyethoxy)-1-methyl-4-nitrobenzene is unique due to the presence of both the nitro group and the methoxyethoxy group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and solubility properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(2-methoxyethoxy)-1-methyl-4-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-8-3-4-9(11(12)13)7-10(8)15-6-5-14-2/h3-4,7H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPCOUURCGCOTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])OCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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